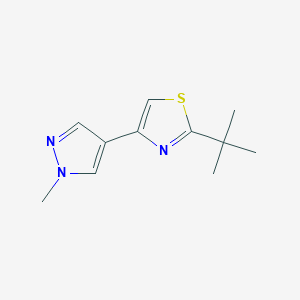![molecular formula C15H21NO B7629924 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, also known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has an affinity for the dopamine transporter, which could make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has also been studied for its potential as an antidepressant and anxiolytic.
Mecanismo De Acción
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which are known to be highly addictive.
Biochemical and Physiological Effects:
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has been shown to cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and increased energy. However, 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can also cause negative effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, its addictive properties and potential for abuse make it difficult to use in human studies. Additionally, the effects of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can vary depending on the route of administration and dose, making it difficult to control for these factors in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone. One area of interest is the development of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone analogs with improved therapeutic potential and reduced potential for abuse. Another area of interest is the study of the long-term effects of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone use on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, particularly in the treatment of ADHD and narcolepsy.
Conclusion:
In conclusion, 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone is a synthetic cathinone that has been the subject of scientific research due to its potential therapeutic applications. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. While 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has several advantages for lab experiments, its potential for abuse and negative side effects make it difficult to use in human studies. However, there are several future directions for research on 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, including the development of analogs with improved therapeutic potential and the study of its long-term effects on the brain and behavior.
Métodos De Síntesis
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can be synthesized by reacting 3,4-methylenedioxyphenyl-2-propanone with 2,3-dimethylphenylpiperidine in the presence of a reducing agent such as sodium borohydride. This method yields 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone as a white crystalline powder.
Propiedades
IUPAC Name |
1-[2-(2,3-dimethylphenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-6-8-14(12(11)2)15-9-4-5-10-16(15)13(3)17/h6-8,15H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVUWLBSUNXDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile](/img/structure/B7629846.png)

![1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7629858.png)
![[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629866.png)
![2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone](/img/structure/B7629870.png)
![2-Azaspiro[4.5]decan-2-yl-(5-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B7629888.png)
![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)


